molecular formula C16H20ClN3O2 B5216795 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-ethylpyrrolidine-2,5-dione

3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-ethylpyrrolidine-2,5-dione

Cat. No.: B5216795
M. Wt: 321.80 g/mol
InChI Key: HAHFPWJAEXRXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-ethylpyrrolidine-2,5-dione is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to an ethylpyrrolidine-2,5-dione moiety. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-ethylpyrrolidine-2,5-dione typically involves the reaction of 4-chlorophenylpiperazine with ethylpyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as chlorination, piperazine ring formation, and subsequent coupling with ethylpyrrolidine-2,5-dione. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-ethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Scientific Research Applications

3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-ethylpyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of neurological disorders and psychiatric conditions.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-ethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-ethylpyrrolidine-2,5-dione is unique due to its specific combination of a chlorophenyl group and an ethylpyrrolidine-2,5-dione moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]-1-ethylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-2-20-15(21)11-14(16(20)22)19-9-7-18(8-10-19)13-5-3-12(17)4-6-13/h3-6,14H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHFPWJAEXRXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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